Antimitotic Activity Preservation Confirmed for N-1 Methyl-Substituted Hydroxyurea Derivatives; 1-Amino-3-hydroxy-1-methylurea Combines Two Activity-Preserving Modifications
The seminal structure‑activity relationship study by Yu and Van Scott (1974) screened 25 hydroxyurea derivatives in a mouse vaginal mucosa antimitotic assay and established that substitution of a methyl or ethyl group for hydrogen at position N‑1 preserves high antimitotic activity, whereas higher alkyl or carbonyl substituents at N‑1 or N‑3 abolish activity. 1‑Amino‑3‑hydroxy‑1‑methylurea incorporates both an activity‑preserving N‑1 methyl group and an N‑3 hydroxyl group—the latter constituting the hydroxamic acid pharmacophore essential for ribonucleotide reductase inhibition. This dual‑modification profile is unique among the tested derivatives: 1‑methyl and 1‑ethyl hydroxyurea were the most potent compounds in the series, and the addition of the N‑1 amino group is not represented in any comparator in the published SAR panel [1].
| Evidence Dimension | Antimitotic activity in mouse vaginal epithelium (qualitative SAR ranking) |
|---|---|
| Target Compound Data | Predicted to retain antimitotic activity based on N‑1 methyl substitution rule; amino group contribution not directly assessed in the 1974 panel |
| Comparator Or Baseline | Hydroxyurea (active baseline); 1‑hydroxy‑1‑methylurea (active); 1‑hydroxy‑3‑methylurea (active); N‑1 carbonyl derivatives (inactive); N‑1 higher alkyl derivatives (inactive) |
| Quantified Difference | N‑1 methyl/ethyl substitution = activity preserved; N‑1 carbonyl or bulky alkyl = activity lost. Quantitative IC₅₀ values are not reported in the primary SAR paper for individual derivatives; activity was scored categorically. |
| Conditions | Mouse vaginal mucosa; compounds administered systemically; mitotic index counted histologically at 8 h post‑dosing [1] |
Why This Matters
This SAR rule provides the only published whole‑tissue efficacy filter for the hydroxyurea class, and 1‑amino‑3‑hydroxy‑1‑methylurea satisfies both the N‑1 small‑alkyl and N‑3 hydroxyl criteria for activity retention, distinguishing it from inactive N‑1‑carbonyl or N‑1‑bulky analogs that a procurement officer might otherwise consider interchangeable.
- [1] Yu, R.J., Van Scott, E.J. Antimitotic Effects of Hydroxyurea and Its Derivatives: Structure-Activity Relationships. J. Invest. Dermatol. 1974, 63(3), 279–283. https://www.sciencedirect.com/science/article/pii/S0022202X15443659 View Source
